molecular formula C8H18ClNO B13644409 cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride

cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride

Cat. No.: B13644409
M. Wt: 179.69 g/mol
InChI Key: MBQMFGCEHCJMHL-KZYPOYLOSA-N
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Description

cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include a cyclohexanol ring substituted with a dimethylamino group.

Preparation Methods

The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

cis-3-(Dimethylamino)cyclohexanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

cis-3-(Dimethylamino)cyclohexanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathways involved .

Comparison with Similar Compounds

cis-3-(Dimethylamino)cyclohexanol hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of cis-3-(Dimethylamino)cyclohexanol hydrochloride, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

MBQMFGCEHCJMHL-KZYPOYLOSA-N

Isomeric SMILES

CN(C)[C@H]1CCC[C@H](C1)O.Cl

Canonical SMILES

CN(C)C1CCCC(C1)O.Cl

Origin of Product

United States

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